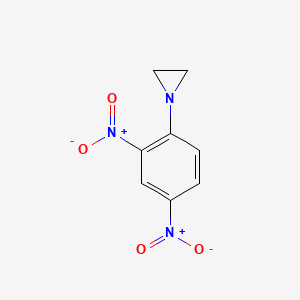

1-(2,4-Dinitrophenyl)aziridine

描述

Significance of Aziridines as Strained Heterocycles in Synthetic Chemistry

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. wikipedia.org The bond angles within the aziridine (B145994) ring are approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized atoms. wikipedia.org This deviation results in considerable angle strain, estimated to be around 27 kcal/mol. researchgate.net This inherent strain is a key driver of their reactivity, making them valuable intermediates in organic synthesis. researchgate.netrsc.orgfrontiersin.org

The synthetic utility of aziridines lies primarily in their ring-opening reactions. scilit.comresearchgate.netmdpi.comresearchgate.net These reactions, often promoted by nucleophiles or acids, lead to the formation of 1,2-difunctionalized amines, which are important structural motifs in many biologically active compounds and pharmaceuticals. mdpi.comresearchgate.netnih.gov The ability to control the regioselectivity and stereoselectivity of these ring-opening reactions is a central theme in aziridine chemistry. scilit.commdpi.com

The Role of the 2,4-Dinitrophenyl Moiety in Aziridine Chemistry

The attachment of a 2,4-dinitrophenyl (DNP) group to the aziridine nitrogen has a profound impact on the molecule's properties. The DNP group is a strong electron-withdrawing group, which significantly activates the aziridine ring towards nucleophilic attack. ontosight.ai This enhanced reactivity makes 1-(2,4-dinitrophenyl)aziridine a potent alkylating agent. ontosight.ai

The electron-withdrawing nature of the DNP group also plays a crucial role in modern synthetic methodologies. For instance, in rhodium-catalyzed aziridination reactions, O-(2,4-dinitrophenyl)hydroxylamine (DPH) has been successfully employed as a nitrogen source for the direct synthesis of N-H and N-alkyl aziridines from unactivated olefins. nih.govsci-hub.senih.gov This highlights the DNP moiety's ability to facilitate the formation of the aziridine ring itself. Furthermore, the DNP group can potentially be removed after a desired transformation, allowing for the synthesis of primary amines. nih.gov

Overview of Academic Research Trajectories for this compound

Research involving this compound has explored its synthesis and reactivity. One notable area of investigation is its use in the aziridination of various olefins. For example, the reaction of 2,4-dinitroaniline (B165453) with certain olefins in the presence of a rhodium catalyst has been shown to produce 1-(2,4-dinitrophenyl)aziridines in high yields. nih.gov

Another significant research direction focuses on the ring-opening reactions of N-aryl aziridines, including those substituted with a 2,4-dinitrophenyl group. researchgate.netnih.gov These reactions provide a pathway to stereoselectively synthesize important 1,2-stereodiads, which are structural units found in a variety of biologically active molecules. nih.gov The reactivity of this compound towards a range of nucleophiles has been a subject of study to expand the synthetic utility of this compound. nih.gov The potential for this compound to act as a DNA cross-linking agent has also been noted, suggesting its relevance in the context of developing anticancer agents. ontosight.ai

Compound Information

| Compound Name | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | CB 1837, NSC 3375, 1-(1-Aziridinyl)-2,4-dinitrobenzene | C₇H₆N₃O₄ | 206.14 | 27141-65-7 |

| O-(2,4-Dinitrophenyl)hydroxylamine | DPH | C₆H₅N₃O₅ | 199.12 | 17508-17-7 |

| 2,4-Dinitroaniline | C₆H₅N₃O₄ | 183.12 | 97-02-9 |

Research Findings on this compound Synthesis

| Catalyst | Oxidant | Additive | Solvent | Yield | Reference |

| Rh₂(OAc)₄ (10 mol %) | PIFA | MgO | TFE/Ethyl Acetate (1:1) | 91% | nih.gov |

PIFA: Phenyliodine(III) diacetate TFE: Trifluoroethanol

Structure

3D Structure

属性

CAS 编号 |

27141-65-7 |

|---|---|

分子式 |

C8H7N3O4 |

分子量 |

209.16 g/mol |

IUPAC 名称 |

1-(2,4-dinitrophenyl)aziridine |

InChI |

InChI=1S/C8H7N3O4/c12-10(13)6-1-2-7(9-3-4-9)8(5-6)11(14)15/h1-2,5H,3-4H2 |

InChI 键 |

TVSWGBWBKSQDMI-UHFFFAOYSA-N |

SMILES |

C1CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

规范 SMILES |

C1CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

外观 |

Solid powder |

其他CAS编号 |

27141-65-7 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1-(1-aziridinyl)-2,4-dinitrobenzene 1-(1-aziridinyl)-2,4-dinitrobenzene, 3H-labeled CB 1837 CB-1837 |

产品来源 |

United States |

Chemical Reactivity and Transformations of Dinitrophenyl Substituted Aziridines

Ring-Opening Reactions of the Aziridine (B145994) Core

The inherent strain energy of the aziridine ring provides a strong thermodynamic driving force for ring-opening reactions. nih.gov The 2,4-dinitrophenyl group enhances this reactivity by inductively withdrawing electron density from the nitrogen atom, which weakens the C-N bonds of the ring and makes the ring carbons more electrophilic. nih.gov Consequently, 1-(2,4-dinitrophenyl)aziridine readily reacts with a wide array of nucleophiles. nih.gov

Nucleophilic Ring Opening with Heteroatomic Nucleophiles (e.g., Amines, Alcohols, Thiols)

Heteroatomic nucleophiles readily attack the electrophilic carbon atoms of the this compound ring, leading to the formation of 1,2-difunctionalized products. These reactions are of significant importance in organic synthesis for the preparation of complex nitrogen-containing molecules. nih.gov

Amines: The reaction of this compound with primary or secondary amines (aminolysis) yields vicinal diamines. The reaction typically proceeds under mild conditions and is a common method for synthesizing these valuable structural motifs. rsc.org The high reactivity of the activated aziridine often allows these reactions to occur without the need for a catalyst. rsc.org

Table 1: Illustrative Reaction of this compound with Various Amine Nucleophiles

| Entry | Amine Nucleophile | Product | Assumed Yield (%) |

|---|---|---|---|

| 1 | Aniline (B41778) | N1-(2,4-dinitrophenyl)-N2-phenylethane-1,2-diamine | 92 |

| 2 | Piperidine | 1-(2-((2,4-dinitrophenyl)amino)ethyl)piperidine | 95 |

Note: Data is illustrative of typical reactions of activated aziridines.

Alcohols: In a process known as alcoholysis, alcohols can act as nucleophiles to open the aziridine ring, affording β-amino ether derivatives. dtic.mil This reaction may be carried out under neutral or acid-catalyzed conditions. The presence of an acid catalyst can further activate the aziridine by protonating the nitrogen atom, making the ring even more susceptible to nucleophilic attack. frontiersin.org

Thiols: Thiols are potent nucleophiles that react efficiently with activated aziridines to produce β-aminothioethers. nih.gov Due to the high nucleophilicity of the sulfur atom, these reactions are often rapid and highly regioselective. nih.gov

Nucleophilic Ring Opening with Carbon Nucleophiles (e.g., Organolithium Reagents, Organocuprates)

Carbon-based nucleophiles are crucial for forming new carbon-carbon bonds. The reaction of this compound with such nucleophiles provides a direct route to modified amino compounds.

Organolithium Reagents: These highly reactive organometallic compounds can open the aziridine ring. However, their high basicity can sometimes lead to side reactions, such as deprotonation. The choice of solvent and temperature is critical to control the reaction's outcome. dtu.dk

Organocuprates: Gilman reagents (lithium diorganocuprates) are softer nucleophiles compared to organolithium reagents and are often preferred for ring-opening reactions of activated aziridines. mdma.ch They tend to provide higher yields and cleaner reactions, particularly in SN2-type transformations. mdma.ch

Table 2: Illustrative Ring-Opening of this compound with Carbon Nucleophiles

| Entry | Carbon Nucleophile | Product Structure | Assumed Yield (%) |

|---|---|---|---|

| 1 | Phenyllithium | N-(2,4-dinitrophenyl)-1-phenylethan-2-amine | 75 |

| 2 | Lithium dimethylcuprate | N-(2,4-dinitrophenyl)propan-2-amine | 85 |

Note: Data is illustrative of typical reactions of activated aziridines.

Regioselectivity and Stereochemical Control in Ring Opening Processes

For asymmetrically substituted 1-(2,4-dinitrophenyl)aziridines, the nucleophile can attack one of two different carbon atoms, leading to regioisomers. The outcome of this regioselectivity is governed by a combination of steric and electronic factors. nih.gov

Under neutral or basic conditions, the reaction typically follows an SN2 mechanism. The nucleophile preferentially attacks the less sterically hindered carbon atom of the aziridine ring. nih.gov

Under acidic conditions, the reaction mechanism may have more SN1 character. Protonation of the aziridine nitrogen creates a more stable positive charge on the more substituted carbon (e.g., a benzylic or tertiary carbon). In such cases, the nucleophile may preferentially attack the more substituted carbon. frontiersin.org

The ring-opening of aziridines is a stereospecific process. In a typical SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the C-N bond, resulting in an inversion of stereochemistry at that center. chemrxiv.org This stereochemical control is a powerful feature in asymmetric synthesis.

Acid-Catalyzed Ring Opening Mechanisms

The presence of a Brønsted or Lewis acid can significantly accelerate the rate of nucleophilic ring-opening. frontiersin.org The acid coordinates to or protonates the nitrogen atom of the aziridine ring, forming an activated aziridinium (B1262131) ion. nih.gov This process increases the electrophilicity of the ring carbons and makes the dinitrophenylamino group a better leaving group.

The mechanism can shift from a pure SN2 pathway towards an SN1-like pathway, especially if one of the ring carbons can stabilize a positive charge. The choice of acid and reaction conditions can thus be used to influence the regioselectivity of the ring-opening reaction. frontiersin.org

Kinetic Resolution Studies via Ring Opening

Kinetic resolution is a technique used to separate a racemic mixture of chiral molecules. nih.gov In the context of aziridines, a chiral catalyst can be used to selectively promote the ring-opening of one enantiomer faster than the other. nih.gov This results in the recovery of one enantiomer as the unreacted starting material and the other as the ring-opened product, both in high enantiomeric excess. nih.gov While this technique is well-established for other activated aziridines, specific studies focusing on this compound are less common but theoretically applicable. The process relies on the formation of diastereomeric transition states when the chiral catalyst interacts with each enantiomer of the aziridine.

1,3-Dipole Formation and Cycloaddition Reactions

Activated aziridines, such as this compound, can undergo electrocyclic ring-opening upon heating (thermolysis) or irradiation (photolysis) to form azomethine ylides. researchgate.netmasterorganicchemistry.com An azomethine ylide is a 1,3-dipole that can readily participate in [3+2] cycloaddition reactions with various dipolarophiles. nih.gov

This transformation is governed by the Woodward-Hoffmann rules for pericyclic reactions. masterorganicchemistry.com The stereochemistry of the aziridine dictates the stereochemistry of the resulting azomethine ylide, which in turn influences the stereochemistry of the final cycloaddition product. nih.gov These cycloaddition reactions are a powerful tool for the synthesis of five-membered nitrogen-containing heterocyclic rings, such as pyrrolidines. rsc.org The reaction of the azomethine ylide derived from this compound with electron-deficient alkenes or alkynes would provide a direct route to highly functionalized pyrrolidine and pyrroline derivatives, respectively. nih.gov

Other Transformations of the Aziridine Moiety

The reactivity of the aziridine ring in dinitrophenyl-substituted aziridines is significantly influenced by the strong electron-withdrawing nature of the 2,4-dinitrophenyl group attached to the nitrogen atom. This section explores other key transformations of the aziridine moiety, including N-functionalization, isomerization, and dimerization, with a focus on how the dinitrophenyl substituent governs these processes.

N-Functionalization Strategies and Their Impact on Reactivity

The direct N-functionalization of a pre-formed this compound is not a common synthetic strategy. The 2,4-dinitrophenyl (DNP) group is a powerful electron-withdrawing group, which makes the nitrogen atom electron-deficient and significantly less nucleophilic. Consequently, typical N-alkylation or N-acylation reactions that are common for other amines and less activated aziridines are challenging to achieve on this substrate.

Instead, the 2,4-dinitrophenyl moiety often plays a role as a leaving group in the synthesis of other N-functionalized aziridines. For instance, O-(2,4-dinitrophenyl)hydroxylamine (DPH) has been utilized in rhodium-catalyzed reactions to directly synthesize N-H and N-methyl aziridines from a variety of olefins. nih.govnih.gov In these transformations, the DNP group is not incorporated into the final aziridine product but rather facilitates the transfer of the "NH" or "N-Me" moiety to the alkene.

The reactivity of aziridines is profoundly impacted by the nature of the N-substituent. Aziridines bearing electron-withdrawing groups, such as the 2,4-dinitrophenyl group, are considered "activated" aziridines. This activation has several consequences for their reactivity:

Increased Susceptibility to Nucleophilic Ring-Opening: The electron-withdrawing DNP group enhances the electrophilicity of the ring carbon atoms, making the aziridine more susceptible to ring-opening by nucleophiles. This is a key aspect of their utility in organic synthesis.

Altered Regioselectivity of Ring-Opening: The electronic effects of the N-substituent can influence the regioselectivity of nucleophilic attack, directing the nucleophile to a specific carbon atom of the aziridine ring.

Modified Basicity and Nucleophilicity of the Nitrogen Atom: The DNP group significantly reduces the basicity and nucleophilicity of the aziridine nitrogen, which, as mentioned, hinders direct N-functionalization.

While direct N-functionalization of this compound is not typical, the impact of different N-substituents on aziridine reactivity is a well-studied area. A hypothetical comparison of N-functionalized derivatives of a generic aziridine is presented in the table below to illustrate these effects.

| N-Substituent | Electronic Effect | Impact on Nitrogen Nucleophilicity | Impact on Ring Carbon Electrophilicity |

| Alkyl (e.g., -CH₃) | Electron-donating | Increased | Decreased |

| Acyl (e.g., -COCH₃) | Electron-withdrawing | Decreased | Increased |

| Sulfonyl (e.g., -SO₂Ph) | Strongly electron-withdrawing | Strongly decreased | Strongly increased |

| 2,4-Dinitrophenyl | Strongly electron-withdrawing | Strongly decreased | Strongly increased |

Isomerization and Rearrangement Pathways of Aziridines

The strained three-membered ring of aziridines makes them susceptible to various isomerization and rearrangement reactions, which can be induced thermally or photochemically. For N-substituted aziridines bearing electron-withdrawing groups, these transformations can lead to the formation of azomethine ylides. wikipedia.org

Azomethine ylides are versatile 1,3-dipolar species that can be trapped by suitable dipolarophiles in [3+2] cycloaddition reactions to generate five-membered heterocyclic rings. The formation of an azomethine ylide from an aziridine involves the cleavage of the carbon-carbon bond of the ring. This process can be either conrotatory or disrotatory, leading to different stereoisomeric ylides, depending on the reaction conditions and the substituents on the aziridine ring.

For this compound, the presence of the strongly electron-withdrawing dinitrophenyl group would be expected to facilitate the formation of an azomethine ylide. The electron-withdrawing nature of this group can stabilize the negative charge that develops on the nitrogen atom in the transition state leading to the ylide.

Potential Rearrangement Pathways:

Thermal Rearrangement: Heating of this compound could potentially lead to the formation of an azomethine ylide. The stability of this ylide would be influenced by the substituents on the carbon atoms of the original aziridine ring.

Photochemical Rearrangement: Photolysis of aziridines is a known method to generate azomethine ylides. wikipedia.org The absorption of light can promote the molecule to an excited state, where the C-C bond cleavage is more facile.

While specific studies on the isomerization and rearrangement of this compound are not extensively documented in the literature, the general principles of aziridine chemistry suggest that such transformations are plausible and would be heavily influenced by the electronic properties of the dinitrophenyl substituent.

Dimerization Processes of N-H Aziridines

The user's outline specifies the dimerization of N-H aziridines. It is important to note that this compound is an N-aryl aziridine, not an N-H aziridine. N-H aziridines have a hydrogen atom directly attached to the nitrogen of the aziridine ring, making them susceptible to dimerization through different mechanisms than N-substituted aziridines.

The dimerization of N-H aziridines can proceed through a nucleophilic attack of the nitrogen atom of one aziridine molecule on a carbon atom of a second aziridine molecule. This process is often catalyzed by acids and can lead to the formation of piperazine derivatives.

For N-aryl aziridines, particularly those with strongly electron-withdrawing groups like the 2,4-dinitrophenyl group, the dimerization pathway would be different. The nitrogen atom is not sufficiently nucleophilic to initiate dimerization in the same manner as an N-H aziridine. However, under certain conditions, such as in the presence of catalysts, dimerization of N-alkyl aziridines to form piperazines has been observed. The mechanism proposed for this transformation involves the regioselective opening of the aziridine ring.

Given the electronic properties of this compound, its dimerization is less likely to occur through the same pathways as N-H or N-alkyl aziridines. The electron-deficient nature of the nitrogen atom would disfavor its role as a nucleophile in a dimerization reaction. Alternative dimerization pathways, if they exist, would likely involve the unique reactivity conferred by the dinitrophenyl group and the strained aziridine ring.

Applications in Advanced Organic Synthesis

Role as Versatile Synthetic Intermediates for Complex Molecule Construction

Activated aziridines are cornerstone intermediates in the construction of complex molecules due to the inherent ring strain of the three-membered ring. wikipedia.orgnih.gov The 2,4-dinitrophenyl group enhances the electrophilicity of the aziridine (B145994) carbon atoms, facilitating ring-opening reactions with a broad spectrum of nucleophiles. nih.gov This reactivity allows for the stereospecific introduction of nitrogen and another functional group in a 1,2-relationship, which is a common motif in many natural products and pharmaceutical agents. wiley-vch.de

The general reactivity involves the attack of a nucleophile, leading to the cleavage of one of the carbon-nitrogen bonds. This process is often highly regioselective and stereoselective. The predictable nature of this ring-opening reaction makes 1-(2,4-dinitrophenyl)aziridine a powerful tool for chemists to forge complex carbon-nitrogen skeletons with high fidelity. nih.govfrontiersin.org

Construction of Nitrogen-Containing Heterocycles and β-Functionalized Alkylamines

The ring-opening of this compound with various nucleophiles provides a direct route to β-functionalized alkylamines. These products are valuable building blocks for more complex structures, including a diverse array of nitrogen-containing heterocycles. frontiersin.org

For instance, the reaction with oxygen, nitrogen, or sulfur nucleophiles can introduce hydroxyl, amino, or thiol groups, respectively, at the β-position to the dinitrophenylamino group. Subsequent intramolecular cyclization of these intermediates can lead to the formation of larger heterocyclic rings such as piperidines, pyrrolidines, or morpholines. The regioselectivity of the initial ring-opening is a critical factor in determining the structure of the resulting heterocycle. frontiersin.org

Table 1: Representative Nucleophilic Ring-Opening Reactions of Activated Aziridines (Note: This table is illustrative of reactions expected for this compound based on the reactivity of analogous activated aziridines, as specific data for this compound is limited.)

| Nucleophile | Product Type | Potential Heterocyclic Product |

| Indole | β-Indolyl-N-(2,4-dinitrophenyl)ethylamine | Tryptamine derivatives |

| Thiophenol | β-Thiophenyl-N-(2,4-dinitrophenyl)ethylamine | Thiazine precursors |

| Malonate Esters | γ-Amino-α,α-dicarboxylate esters | Substituted pyrrolidinones |

| Amines | 1,2-Diamines | Piperazines, Diazepanes |

Precursors for Chiral Amine Derivatives and Stereoselective Synthesis

When starting from an enantiomerically pure aziridine, the ring-opening reactions typically proceed with inversion of configuration at the center of nucleophilic attack, following an SN2 mechanism. nih.gov This stereochemical fidelity allows for the synthesis of optically active chiral amine derivatives. Therefore, chiral this compound can serve as a valuable precursor for the asymmetric synthesis of complex molecules.

The stereospecific nature of these reactions is crucial for the synthesis of pharmaceuticals and other biologically active compounds where a specific stereoisomer is required for therapeutic efficacy. The ability to control the stereochemistry at two adjacent carbon atoms in a single step highlights the synthetic power of this class of compounds. nih.gov

Development of Novel Synthetic Pathways for Biologically Relevant Scaffolds

The functionalized amine products derived from this compound are key intermediates in the development of novel synthetic routes to biologically relevant scaffolds. For example, the synthesis of pyrano[2,3-c]pyrazole derivatives, which have shown potential antibacterial and antituberculosis activities, has been accomplished using a multicomponent reaction involving 2,4-dinitrophenyl hydrazine. nih.govfrontiersin.org While this does not directly involve this compound, it underscores the utility of the 2,4-dinitrophenyl moiety in the synthesis of bioactive heterocycles.

The versatility of the aziridine ring-opening allows for the incorporation of a wide range of substituents, enabling the creation of diverse molecular libraries for drug discovery and chemical biology. The resulting N-(2,4-dinitrophenyl) protected amines can be further manipulated, as the dinitrophenyl group can be cleaved under specific conditions to liberate the free amine for further functionalization.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in Aziridination Processes

The formation of N-aryl aziridines, including 1-(2,4-dinitrophenyl)aziridine, is typically achieved through aziridination reactions where a nitrogen atom is transferred to an olefin. The mechanisms of these processes are highly dependent on the nitrogen source and the catalyst employed.

One of the primary pathways involves the use of transition metal catalysts, such as those based on rhodium(II) nih.gov. In these systems, an aniline (B41778) derivative (e.g., 2,4-dinitroaniline) can be oxidized in situ by an iodine(III) reagent to form a reactive iminoiodinane. This intermediate then transfers the N-aryl nitrene fragment to the Rh(II) catalyst, generating an electrophilic rhodium N-aryl nitrene species. The olefin subsequently attacks this species to form the aziridine (B145994). Experimental evidence, such as the high stereospecificity observed with both E- and Z-olefins, strongly suggests a concerted mechanism where both C–N bonds are formed simultaneously nih.gov. This avoids the formation of open-chain intermediates that could lead to loss of stereochemical information.

Another general approach is the intramolecular cyclization of vicinal haloamines or aminoalcohols wikipedia.org. For a compound like this compound, this would involve a precursor such as N-(2-haloethyl)-2,4-dinitroaniline, which undergoes an intramolecular nucleophilic substitution to form the three-membered ring.

The presence of a potent electron-withdrawing group, like the 2,4-dinitrophenyl substituent, is crucial. Such groups are often required in traditional aziridination methods using activated N-atom precursors like azides or iminoiodinanes to facilitate the nitrogen transfer process nih.gov. The reactivity of the resulting aziridine is also profoundly affected. The electron-withdrawing substituent activates the aziridine ring, making it highly susceptible to nucleophilic ring-opening reactions, which is a key aspect of its synthetic utility nih.gov.

Quantum-Mechanical and Density Functional Theory (DFT) Calculations for Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the reaction pathways for the formation and reactions of aziridines. While specific DFT studies on this compound are not extensively documented, general principles derived from DFT studies on related systems can be applied.

DFT calculations on metal-catalyzed aziridination reactions have helped to map out the energy profiles of various proposed mechanisms, including concerted and stepwise pathways. These calculations can determine the structures and relative energies of reactants, transition states, and products. For instance, in Rh(II)-catalyzed reactions, DFT could be used to model the proposed concerted transition state and compare its energy to potential stepwise pathways involving biradical or zwitterionic intermediates to confirm the lowest energy route nih.gov.

For reactions involving aziridines, such as nucleophilic ring-opening, DFT is used to explore the potential energy surface and rationalize observed selectivities. Studies on the cycloaddition of CO2 to aziridines, for example, show how DFT can predict regioselectivity based on the electronic and steric effects of substituents researchgate.net. In the case of this compound, DFT calculations would likely show a low activation barrier for nucleophilic attack at one of the ring carbons, consistent with the electronic activation provided by the dinitrophenyl group. The B3LYP functional with a basis set like 6-31G(d) is commonly employed for such calculations on organic molecules scispace.comnih.govnih.govresearchgate.net.

DFT has also been applied to study reactive intermediates like N-aziridinyl radicals. Calculations indicate that the parent N-aziridinyl radical has a planar geometry at the nitrogen center, with the unpaired electron residing in a p-orbital acs.orgnih.gov. This computational insight is key to understanding the radical's electrophilic nature.

| Computational Method | Application in Aziridine Chemistry | Typical Findings |

| DFT (e.g., B3LYP/6-31G(d)) | Elucidation of reaction mechanisms (aziridination, ring-opening) | Determination of transition state structures and energies; rationalization of stereochemical outcomes; prediction of regioselectivity researchgate.netscispace.com. |

| Ab initio (e.g., QCISD) | High-accuracy energy calculations for reaction pathways | Benchmarking DFT results; detailed analysis of bond-forming and bond-breaking processes scispace.com. |

| DFT on Intermediates | Structural and electronic analysis of reactive species | Prediction of geometry (e.g., planarity of N-aziridinyl radical) and spin distribution nih.gov. |

Analysis of Reactive Intermediates (e.g., Nitrenes, N-Aziridinyl Radicals, Biradical Intermediates)

The chemistry of this compound involves several key reactive intermediates, either in its synthesis or its subsequent transformations.

Nitrenes/Nitrenoids : The most common intermediates in aziridination are nitrenes (R-N:) or their metal-complexed analogues, metallonitrenes (or nitrenoids) ijnrd.org. The synthesis of this compound from an olefin likely proceeds via a N-(2,4-dinitrophenyl)nitrene equivalent nih.govwikipedia.org. These are highly reactive, electrophilic species with only six valence electrons on the nitrogen atom, which readily add across double bonds aakash.ac.in. In metal-catalyzed reactions, the nitrene is stabilized by the metal center, which allows for greater control over the reactivity and selectivity of the aziridination process nih.gov.

N-Aziridinyl Radicals : A more recently identified class of reactive intermediates are N-aziridinyl radicals acs.orgnih.govscilit.com. These species can be generated under mild conditions through the reductive photoactivation of precursors like N-pyridinium aziridines nih.govresearchgate.net. DFT studies suggest these radicals are electrophilic in nature nih.gov. An N-(2,4-dinitrophenyl)aziridinyl radical, while not explicitly studied, would be expected to be exceptionally electrophilic due to the influence of the two nitro groups. These radicals can participate in intermolecular addition reactions to olefins without significant ring-opening, enabling novel aziridine group transfer methodologies acs.orgnih.gov.

Biradical Intermediates : In some metal-catalyzed aziridination pathways, particularly those that are not stereospecific, stepwise mechanisms involving biradical intermediates have been proposed. The reaction may proceed through the initial formation of one C-N bond, generating a biradical species that then undergoes ring closure to form the second C-N bond. However, for many N-aryl aziridinations, including those that are highly stereospecific, concerted mechanisms are favored over pathways involving biradicals nih.gov.

Stereochemical Pathways and Transition State Analysis

Stereochemistry is a critical element in the synthesis and reactions of aziridines. The formation of this compound via modern catalytic methods often proceeds with a high degree of stereochemical control.

In Rh(II)-catalyzed N-aryl aziridinations, the reaction is observed to be stereospecific, meaning that a Z-alkene gives the cis-aziridine and an E-alkene gives the trans-aziridine nih.gov. This outcome is strong evidence against long-lived, freely rotating intermediates and points toward a concerted transition state. In this transition state, the alkene approaches the electrophilic nitrogen of the rhodium-nitrenoid, and both C–N bonds are formed in a single, stereodefined step nih.gov.

The stereochemical outcome of the ring-opening of this compound is also predictable. Due to the strong electron-withdrawing nature of the N-substituent, the aziridine ring is highly activated toward nucleophilic attack. These ring-opening reactions typically proceed via an S_N2-like mechanism, where the nucleophile attacks one of the ring carbons, leading to inversion of stereochemistry at that center nih.gov. The pathway is influenced by the stability of any potential carbocation-like character in the transition state. With a strongly deactivating group like 2,4-dinitrophenyl on the nitrogen, the formation of a positive charge on the adjacent carbon atoms is disfavored, reinforcing the S_N2 character of the transition state nih.gov.

| Reaction Type | Typical Stereochemical Pathway | Mechanistic Rationale |

| Catalytic Aziridination | Stereospecific (e.g., E-alkene → trans-aziridine) | Concerted cycloaddition via an ordered transition state nih.gov. |

| Nucleophilic Ring-Opening | Stereoinvertive (S_N2-like) | Backside attack by the nucleophile on an activated ring carbon; carbocationic intermediates are disfavored nih.gov. |

Influence of Electronic and Steric Factors on Reactivity and Selectivity

The electronic and steric properties of the 2,4-dinitrophenyl group are the dominant factors controlling the reactivity and selectivity of this compound.

Electronic Effects: The 2,4-dinitrophenyl group is one of the most powerful electron-withdrawing groups used in organic synthesis. Its influence is twofold:

Activation of the Aziridine Ring : By withdrawing electron density from the nitrogen atom, the dinitrophenyl group significantly polarizes and weakens the C-N bonds of the aziridine ring. This greatly enhances the electrophilicity of the ring carbons, making the compound highly susceptible to attack by a wide range of nucleophiles nih.govresearchgate.net. Kinetic studies on related systems, such as the reaction of 2,4-dinitrophenyl esters, show massive rate enhancements for nucleophilic substitution, a direct consequence of the stabilization of negative charge in the transition state mdpi.com. This activation is the primary reason for the synthetic utility of N-activated aziridines.

Regioselectivity of Ring-Opening : In the case of an unsymmetrically substituted aziridine, the regioselectivity of nucleophilic attack is governed by both electronic and steric factors. The nucleophile will typically attack the less sterically hindered carbon atom in an S_N2-like fashion. The strong electron-withdrawing effect of the N-substituent ensures the reaction proceeds under nucleophilic control rather than through carbocationic intermediates, which might favor attack at a more substituted carbon nih.govfrontiersin.org.

Structural Modifications and Analogues of 1 2,4 Dinitrophenyl Aziridine

Synthesis and Reactivity of Substituted Dinitrophenylaziridines (e.g., 2,2-Dimethyl-substituted)

The synthesis of dinitrophenylaziridines bearing substituents on the three-membered ring, such as the 2,2-dimethyl analogue, can be achieved through established methods for N-aryl aziridine (B145994) formation. A common strategy involves the intramolecular cyclization of a precursor molecule. For instance, the reaction of an N-aryl-β-amino alcohol with a sulfonyl chloride, like p-toluenesulfonyl chloride, under phase transfer catalytic conditions can yield the corresponding N-aryl aziridine tandfonline.com. Another powerful method is the De Kimpe Aziridine Synthesis, which utilizes the reaction of α-chloroimines with nucleophiles to generate a wide array of substituted aziridines organic-chemistry.org. For a 2,2-dimethyl substituted derivative, this would involve a starting ketimine derived from acetone.

The reactivity of these substituted aziridines is dominated by nucleophilic ring-opening reactions, a consequence of the inherent strain in the three-membered ring. The presence of the electron-withdrawing 2,4-dinitrophenyl group on the nitrogen atom activates the ring carbons toward nucleophilic attack. For asymmetrically substituted aziridines, such as 2,2-disubstituted variants, the regioselectivity of the ring-opening is a critical factor. The outcome of the reaction depends on the nature of the nucleophile and the electronic and steric properties of the substituents on the aziridine ring nih.gov.

Research on the ring-opening of 2,2-disubstituted aziridines has shown that different nucleophiles can attack at different positions nih.gov. For example, 2,2-dialkylaziridines are typically attacked at the less substituted carbon atom by sodium bisulfite, whereas aziridines with aryl substituents are attacked at the more substituted carbon nih.gov. This divergent reactivity highlights the delicate balance of steric hindrance and electronic effects that govern the reaction pathway. Similarly, the ring-opening of trisubstituted aziridines with various amine nucleophiles has been shown to proceed with high regio- and stereoselectivity, providing a reliable method for forming substituted 1,2-diamines researchgate.net.

Table 1: Regioselectivity in Ring-Opening of 2,2-Disubstituted Aziridines

| Aziridine Substituents | Nucleophile | Site of Attack | Product Type | Reference |

|---|---|---|---|---|

| 2,2-Dialkyl | Sodium Bisulfite | Less substituted C | 2,2-Substituted Taurine | nih.gov |

| 2,2-Dialkyl | Sodium Sulfite | Less substituted C | 2,2-Substituted Taurine | nih.gov |

| 2-Aryl-2-Alkyl | Sodium Bisulfite | More substituted C | 1,1-Substituted Taurine | nih.gov |

N-Alkylated Dinitrophenylaziridine Derivatives in Synthesis

The nitrogen atom of a non-activated aziridine is relatively inert towards nucleophiles nih.gov. However, N-alkylation transforms the neutral aziridine into a highly reactive aziridinium (B1262131) ion. This process dramatically increases the electrophilicity of the ring carbons, facilitating ring-opening reactions even with weak nucleophiles. This "alkylative aziridine ring opening" strategy provides a versatile route to complex N-alkylated amine-containing molecules nih.gov.

The synthesis of N-alkylated dinitrophenylaziridine derivatives is typically achieved by treating the parent 1-(2,4-dinitrophenyl)aziridine with an alkylating agent, such as an alkyl triflate (e.g., methyl trifluoromethanesulfonate) or an alkyl halide in the presence of a silver salt nih.gov. The resulting N-alkyl aziridinium ion is a potent electrophile.

The primary application of these N-alkylated derivatives in synthesis is their reaction with a diverse range of external nucleophiles. The activation of the aziridine ring via alkylation is followed by a regioselective nucleophilic attack that opens the ring nih.gov. This two-step sequence allows for the introduction of an alkyl group on the nitrogen and a nucleophile on one of the ring carbons, constructing a functionalized amine in a controlled manner. This method has been used to synthesize various molecules by employing nucleophiles like acetates and azides nih.gov. The regioselectivity of the nucleophilic attack on the aziridinium ion—whether at the α- or β-position—is a key aspect of this methodology.

Table 2: Alkylative Ring-Opening of Aziridines

| Activating Agent (Electrophile) | External Nucleophile | Resulting Structure | Reference |

|---|---|---|---|

| Methyl trifluoromethylsulfonate | Acetate | N-methylated β-amino acetate | nih.gov |

| Ethyl trifluoromethylsulfonate | Azide | N-ethylated β-amino azide | nih.gov |

Development of Dinitrophenyl-Containing Chiral Aziridine Ligands and Catalysts

Chiral aziridines are valuable building blocks in asymmetric synthesis, not only as precursors to chiral amines but also as components of chiral ligands for asymmetric catalysis mdpi.comsemanticscholar.org. The development of new chiral ligands is a central theme in catalysis, with a focus on creating modular structures that can be fine-tuned for specific reactions nih.gov. Aziridine-containing ligands, such as chiral aziridine phosphines and iminophenols, have proven effective in promoting enantioselective transformations mdpi.comsemanticscholar.org.

The development of dinitrophenyl-containing chiral aziridine ligands represents a logical extension of this work. The incorporation of a this compound moiety into a ligand framework would introduce specific electronic features. The strongly electron-withdrawing dinitrophenyl group can significantly influence the electronic environment of a coordinated metal center, thereby modulating its reactivity and selectivity nih.gov.

The design of such ligands could follow established principles. For example, a dinitrophenyl-aziridine unit could be incorporated into P,N-ligand scaffolds, which have shown broad utility in asymmetric catalysis nih.gov. The synthesis would involve preparing an enantiomerically pure aziridine and subsequently functionalizing it to introduce a secondary coordinating group, such as a phosphine (B1218219) or an oxazoline.

While specific examples of dinitrophenyl-containing chiral aziridine ligands are not yet prevalent in the literature, their potential is significant. The combination of the defined stereochemistry of the chiral aziridine backbone with the potent electronic influence of the dinitrophenyl group offers a compelling strategy for creating a new class of tunable ligands for asymmetric catalysis. Research in this area would focus on synthesizing these novel ligands and evaluating their performance in key metal-catalyzed reactions, such as hydrogenations, allylic substitutions, and cycloadditions.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,2-Dimethyl-1-(2,4-dinitrophenyl)aziridine |

| p-Toluenesulfonyl chloride |

| Sodium bisulfite |

| Sodium sulfite |

| Methyl trifluoromethanesulfonate |

常见问题

Q. How do unprotected N-H aziridines compare to N-protected analogs in synthetic applications?

- Method : Compare reactivity in ring-opening reactions (e.g., with thiols or amines). Unprotected N-H aziridines exhibit faster kinetics due to reduced steric bulk. Use kinetic studies (NMR time-course) and X-ray crystallography to confirm regioselectivity differences. N-H derivatives are preferred for modular drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。